N,N-Dimethylstearamide
Overview
Description
N,N-Dimethylstearamide, also known as N,N-dimethyloctadecanamide, is an organic compound with the molecular formula C20H41NO. It is a tertiary amide derived from stearic acid, a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant, emulsifier, and anti-static agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylstearamide can be synthesized through the reaction of stearic acid with dimethylamine. The reaction typically involves the following steps:
Activation of Stearic Acid: Stearic acid is first activated by converting it into its acyl chloride form using thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with dimethylamine (CH3)2NH in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include:
- Temperature: 60-80°C
- Pressure: Atmospheric pressure
- Reaction Time: 2-4 hours
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylstearamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce stearic acid and dimethylamine.
Oxidation: It can be oxidized to form corresponding carboxylic acids and amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Stearic acid and dimethylamine.
Oxidation: Stearic acid and dimethylamine.
Substitution: Various substituted amides depending on the reactants used.
Scientific Research Applications
N,N-Dimethylstearamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations due to its skin-penetrating properties.
Industry: Utilized as a lubricant and anti-static agent in the production of plastics and textiles.
Mechanism of Action
The mechanism of action of N,N-dimethylstearamide primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, enhancing the permeability of membranes. This property is particularly useful in drug delivery systems where enhanced skin penetration is desired .
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A polar solvent used in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another polar solvent with similar applications to DMF.
N,N-Dimethylmyristamide: A shorter-chain analog of N,N-dimethylstearamide.
Uniqueness: this compound is unique due to its long-chain fatty acid structure, which imparts distinct surfactant properties. Unlike its shorter-chain analogs, it provides better lubrication and anti-static properties, making it more suitable for industrial applications .
Properties
IUPAC Name |
N,N-dimethyloctadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSRIWFABHLYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063221 | |
Record name | N,N-Dimethylstearamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-90-6 | |
Record name | N,N-Dimethylstearamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3886-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethylstearamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylstearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the identification of N,N-Dimethylstearamide in the supercritical CO2 extract of Euphorbia thymifolia. Could you elaborate on the significance of finding this compound in the context of the study?
A1: While the study primarily focuses on identifying compounds within Euphorbia thymifolia and comparing extraction methods, the specific significance of this compound is not discussed. The research emphasizes the presence of other compounds, such as tricosane, hydroquinone, fridoline, and euphorbal, highlighting their potential medicinal value []. The table listing this compound doesn't elaborate on its individual properties or potential roles within the plant. Further research focusing on this compound specifically would be needed to understand its significance in this context.
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